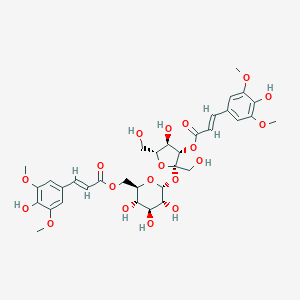![molecular formula C23H21N3O3 B236680 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, also known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide exerts its effects through activation of the adenosine A3 receptor. This receptor is expressed in various tissues and cells, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including inhibition of cAMP, activation of MAPK, and modulation of ion channels.
Biochemical and Physiological Effects:
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been shown to have various biochemical and physiological effects, including inhibition of tumor growth and metastasis, reduction of inflammation and tissue damage, improvement of cognitive function, and modulation of ion channels. It has also been shown to have anti-oxidant and anti-inflammatory effects.
実験室実験の利点と制限
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has several advantages for lab experiments, including its well-defined mechanism of action, its availability as a small molecule, and its ability to activate the adenosine A3 receptor selectively. However, it also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for research on N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, including its potential use in combination with other drugs for cancer and inflammatory diseases, its potential use as a neuroprotective agent, and its potential use in other diseases, such as diabetes and cardiovascular diseases. Further optimization of its pharmacokinetic properties and toxicity profile is also needed for its potential clinical use.
Conclusion:
In conclusion, N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide is a small molecule agonist of the adenosine A3 receptor that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its well-defined mechanism of action and availability as a small molecule make it an attractive target for drug development. Further research is needed to fully explore its potential clinical applications and optimize its pharmacokinetic properties.
合成法
The synthesis of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-isopropyl-2-aminobenzoxazole to yield the intermediate. The intermediate is then reacted with nicotinoyl chloride to form the final product, N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide.
科学的研究の応用
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in various animal models. In inflammation, it has been shown to reduce inflammation and tissue damage in various models of inflammatory diseases. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation in various animal models.
特性
製品名 |
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide |
|---|---|
分子式 |
C23H21N3O3 |
分子量 |
387.4 g/mol |
IUPAC名 |
N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-14(2)15-6-9-21-19(11-15)26-23(29-21)16-7-8-20(28-3)18(12-16)25-22(27)17-5-4-10-24-13-17/h4-14H,1-3H3,(H,25,27) |
InChIキー |
ANCFVCZODLOHLM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CN=CC=C4 |
正規SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)

